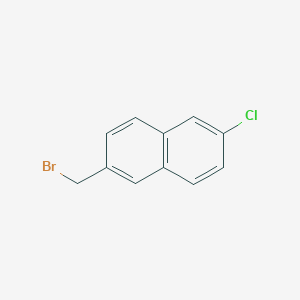

2-(bromomethyl)-6-chloronaphthalene

Description

The strategic incorporation of halogen atoms and functionalized side chains onto aromatic scaffolds is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. Halogenated naphthalene (B1677914) derivatives, in particular, serve as versatile building blocks in numerous areas of chemical science.

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prevalent feature in a wide range of biologically active compounds and advanced materials. google.comunistra.fr Its rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties, making it a valuable component in the development of organic electronics, fluorescent probes, and other functional materials. In medicinal chemistry, the naphthalene core is found in numerous approved drugs, where it often serves as a bioisostere for other aromatic systems or as a key pharmacophoric element. google.com The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of a molecule's steric and electronic properties, making it an attractive platform for drug discovery and the synthesis of complex natural products.

Benzylic systems—where a functional group is attached to a carbon atom adjacent to an aromatic ring—exhibit unique reactivity. The introduction of a halogen atom at the benzylic position, creating a benzylic halide, generates a highly valuable synthetic intermediate. Benzylic halides are notably reactive towards nucleophilic substitution reactions due to the stabilization of the resulting carbocation intermediate by the adjacent aromatic ring. This enhanced reactivity makes them excellent precursors for introducing a wide variety of functional groups.

The process of benzylic halogenation, typically a free-radical substitution, is a fundamental transformation in organic synthesis. Compounds like N-bromosuccinimide (NBS) are often employed to selectively introduce a bromine atom at the benzylic position, providing a reliable method for activating an otherwise unreactive methyl group on an aromatic ring. This strategic activation is crucial for building molecular complexity.

The compound 2-(bromomethyl)-6-chloronaphthalene represents a confluence of the structural features discussed above. It is a disubstituted naphthalene derivative containing two different halogen atoms at distinct positions, each with a specific role. The chlorine atom on the aromatic ring is relatively unreactive under typical nucleophilic substitution conditions, serving primarily to modify the electronic properties of the naphthalene system. In contrast, the bromine atom is located at the highly reactive benzylic position, making it an excellent leaving group and the primary site for chemical modification.

This dual functionalization makes 2-(bromomethyl)-6-chloronaphthalene a potentially valuable intermediate in multi-step syntheses. It allows for selective reaction at the bromomethyl group, leaving the chloro-substituted ring intact for subsequent transformations. While detailed research dedicated exclusively to 2-(bromomethyl)-6-chloronaphthalene is not extensively documented in publicly available literature, its synthesis would logically proceed from 6-chloro-2-methylnaphthalene. The benzylic bromination of this precursor, likely using a radical initiator and a bromine source like NBS, would yield the target compound.

The utility of 2-(bromomethyl)-6-chloronaphthalene lies in its ability to act as an alkylating agent. It can be used to introduce the 6-chloronaphthyl-2-methyl moiety into a wide range of molecules, a common strategy in the synthesis of pharmaceutical intermediates and materials with specific optical or electronic properties. The presence of the chlorine atom also provides a potential site for later cross-coupling reactions, further enhancing its synthetic versatility.

Below are the key properties of this compound.

| Property | Data |

| Molecular Formula | C₁₁H₈BrCl |

| Molecular Weight | 255.54 g/mol |

| SMILES Code | ClC1=CC(C=CC(CBr)=C2)=C2C=C1 |

| CAS Number | Not consistently available |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-chloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZQCJHGMMVDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292785 | |

| Record name | 2-(Bromomethyl)-6-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234098-39-6 | |

| Record name | 2-(Bromomethyl)-6-chloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234098-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-6-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 6 Chloronaphthalene

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-(bromomethyl)-6-chloronaphthalene reveals that the most logical precursor is 2-methyl-6-chloronaphthalene. This simplifies the synthesis to two key transformations: the chlorination of a naphthalene (B1677914) core and the bromination of a methyl group. The order of these steps can be varied, leading to different synthetic pathways.

Another potential, though less direct, retrosynthetic disconnection involves the formation of the naphthalene ring system from simpler aromatic precursors already bearing the required halogen substituents. However, the more common and practical approach involves the modification of a pre-existing naphthalene scaffold.

The primary precursors identified for the synthesis of 2-(bromomethyl)-6-chloronaphthalene are:

6-Chloro-2-methylnaphthalene

Direct Halogenation Approaches

Direct halogenation methods offer a more straightforward route to 2-(bromomethyl)-6-chloronaphthalene by introducing the bromine and chlorine atoms in separate, controlled steps.

Side-Chain Bromination via Radical Mechanisms

The introduction of a bromine atom onto the methyl group of a naphthalene derivative is typically achieved through a radical bromination reaction. This method is highly selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride, and is often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). google.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes competing electrophilic addition to the aromatic ring. masterorganicchemistry.com A similar procedure is used in the synthesis of 2-(bromomethyl)naphthalene (B188764) from 2-methylnaphthalene, yielding the product in high purity. prepchem.com

For instance, the benzylic bromination of 2,7-dimethylnaphthalene (B47183) using NBS is a key step in the synthesis of 2,7-bis(bromomethyl)naphthalene (B1600061), highlighting the reliability of this method for methylnaphthalene derivatives. mdpi.com

Regioselective Aromatic Chlorination Strategies

The chlorination of the naphthalene ring system requires careful control to achieve the desired 6-chloro substitution pattern. The reaction of 2-methylnaphthalene with chlorine gas in acetic acid can lead to a mixture of substitution and addition products. rsc.org The major products are often monochlorinated and dichlorinated derivatives resulting from electrophilic substitution on the aromatic ring. researchgate.net

The use of sulphuryl chloride can also be employed for the chlorination of naphthalenes, yielding products similar to those obtained with molecular chlorine. rsc.org Quantum chemical calculations can be utilized to predict the reactivity of different positions on the naphthalene ring and guide the selection of appropriate reaction conditions to favor the formation of the desired 6-chloro isomer.

Multi-Step Synthesis from Accessible Naphthalene Derivatives

An alternative to direct halogenation involves a multi-step synthesis starting from more readily available naphthalene derivatives. This approach allows for greater control over the regiochemistry of the final product.

Sequential Introduction of Halogen Substituents

This strategy involves the stepwise introduction of the chlorine and bromine atoms. One possible sequence begins with the regioselective chlorination of 2-methylnaphthalene to form 6-chloro-2-methylnaphthalene. Subsequent side-chain bromination of this intermediate, as described in section 2.2.1, would then yield the target molecule, 2-(bromomethyl)-6-chloronaphthalene.

Conversely, one could start with the bromination of 2-methylnaphthalene to give 2-(bromomethyl)naphthalene. However, the subsequent chlorination of this compound would likely be less regioselective due to the presence of the deactivating bromomethyl group.

Functional Group Interconversions for Precursor Elaboration

Functional group interconversions (FGI) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.memit.edu In the context of synthesizing 2-(bromomethyl)-6-chloronaphthalene, FGI can be employed to elaborate precursors into the desired structure.

For example, a precursor such as 6-chloro-2-naphthaldehyde could be reduced to the corresponding alcohol, 6-chloro-2-(hydroxymethyl)naphthalene. This alcohol can then be converted to the target bromomethyl compound using a suitable brominating agent like phosphorus tribromide or thionyl bromide followed by a halide exchange reaction (Finkelstein reaction). vanderbilt.edusolubilityofthings.com

Similarly, a carboxylic acid derivative, such as methyl 6-chloro-2-naphthoate, could be reduced to the alcohol and subsequently brominated. These multi-step approaches, while potentially longer, can offer advantages in terms of controlling regioselectivity and accessing a wider range of starting materials.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 6 Chloronaphthalene

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position of 2-(bromomethyl)-6-chloronaphthalene is a key site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles, leading to the formation of a diverse range of derivatives. These reactions are fundamental in the synthetic applications of this compound.

Nucleophilic substitution at a benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, and the operative pathway is influenced by the reaction conditions. In the context of 2-(bromomethyl)-6-chloronaphthalene, the reaction kinetics are typically second-order, dependent on the concentrations of both the substrate and the nucleophile, which is characteristic of an S(_N)2 mechanism. libretexts.org This bimolecular process involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs. libretexts.org

A key stereochemical feature of the S(_N)2 reaction is the inversion of configuration at the reaction center. masterorganicchemistry.com If the starting material were chiral, the product would exhibit the opposite stereochemistry. masterorganicchemistry.com This is a direct consequence of the "backside attack" of the nucleophile, approaching the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com

The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions. Polar aprotic solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), are generally preferred for S(_N)2 reactions. These solvents can solvate the cation but not the anion, leaving the nucleophile more "naked" and reactive.

Catalysts can also be employed to enhance the rate and selectivity of these reactions. For instance, phase-transfer catalysts are often used in reactions involving a water-soluble nucleophile and an organic-soluble substrate like 2-(bromomethyl)-6-chloronaphthalene. These catalysts facilitate the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-(bromomethyl)-6-chloronaphthalene can serve as a substrate in several of these transformations.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While the chloro-substituent on the naphthalene (B1677914) ring can participate in Suzuki-Miyaura coupling, the bromo-substituent at the benzylic position is generally more reactive under these conditions.

The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The choice of palladium catalyst, ligand, base, and solvent are all crucial for optimizing the reaction yield and selectivity. researchgate.netnih.gov For instance, different palladium catalysts and ligands can be screened to find the most effective combination for coupling 2-(bromomethyl)-6-chloronaphthalene with a specific boronic acid or ester. The base is essential for the transmetalation step of the catalytic cycle. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 60-80 |

This table presents hypothetical but representative conditions for Suzuki-Miyaura coupling reactions involving aryl halides.

Beyond the Suzuki-Miyaura coupling, 2-(bromomethyl)-6-chloronaphthalene can also participate in other important palladium-catalyzed reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. In this case, the benzylic bromide would be the halide component.

The Sonogashira coupling is another key transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgwikipedia.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The bromo-substituent of 2-(bromomethyl)-6-chloronaphthalene would be the reactive site for this coupling.

Table 2: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents |

|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst, Base |

| Heck | Alkene | Palladium Catalyst, Base |

| Sonogashira | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base |

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system of 2-(bromomethyl)-6-chloronaphthalene is susceptible to electrophilic aromatic substitution (EAS) reactions. vaia.com In these reactions, an electrophile attacks the electron-rich naphthalene ring, leading to the substitution of a hydrogen atom. youtube.comyoutube.com

The directing effects of the existing substituents, the chloro and bromomethyl groups, will influence the position of the incoming electrophile. Both the chloro and the alkyl (bromomethyl) groups are ortho-, para-directing. However, the chloro group is deactivating due to its inductive electron-withdrawing effect, while the alkyl group is weakly activating.

The substitution pattern is determined by the kinetic and thermodynamic stability of the intermediate carbocation (arenium ion). vaia.com Attack at the alpha-position (C1, C4, C5, C8) of naphthalene is generally favored over the beta-position (C2, C3, C6, C7) because the resulting carbocation intermediate is more stabilized by resonance. vaia.com Therefore, electrophilic attack on 2-(bromomethyl)-6-chloronaphthalene would be expected to occur at one of the available alpha-positions, with the precise location being a result of the combined electronic and steric influences of the existing substituents.

Radical Reactions and Photochemical Transformations

The presence of a bromomethyl group suggests that 2-(bromomethyl)-6-chloronaphthalene is susceptible to reactions involving radical intermediates, particularly when subjected to photochemical conditions. The carbon-bromine bond is weaker than a carbon-chlorine or carbon-hydrogen bond, making it the most likely site for initial bond cleavage.

Homolytic Carbon-Halogen Bond Cleavage Pathways

Under photolytic or thermolytic conditions, the primary photochemical process for 2-(bromomethyl)-6-chloronaphthalene is expected to be the homolytic cleavage of the benzylic carbon-bromine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-H bonds within the molecule. This cleavage results in the formation of a 6-chloro-2-naphthylmethyl radical and a bromine radical.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Relevant Bonds in 2-(bromomethyl)-6-chloronaphthalene (Illustrative Values)

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-Br (in CH₂Br) | ~55-65 |

| C-Cl (on ring) | ~80-90 |

| C-H (in CH₂) | ~85-95 |

| C-H (on ring) | ~110-115 |

Note: These are approximate values for similar chemical environments and serve to illustrate the relative bond strengths.

The stability of the resulting 6-chloro-2-naphthylmethyl radical is a key factor in promoting this pathway. The radical is stabilized by resonance, with the unpaired electron delocalized over the naphthalene ring system. This delocalization significantly lowers the activation energy for the C-Br bond homolysis.

Photo-induced Rearrangement and Transient Species Formation

Following the initial homolytic cleavage, the highly reactive 6-chloro-2-naphthylmethyl radical can undergo several subsequent reactions. In the absence of other radical scavengers, one possibility is the recombination of the radical pair to regenerate the starting material. However, in the presence of solvents or other reagents, the radical can participate in hydrogen abstraction, addition reactions, or dimerization.

Furthermore, photo-induced rearrangements, although not extensively documented for this specific molecule, are a theoretical possibility. The formation of transient species, such as radical cations or anions, could occur through photoinduced electron transfer processes, especially in the presence of suitable electron donors or acceptors. These transient species would have distinct reactivity patterns compared to the neutral radical. For instance, a radical cation could be susceptible to nucleophilic attack by solvent molecules.

Rearrangement Reactions and Sigmatropic Shifts

While radical reactions are a prominent feature of the chemistry of 2-(bromomethyl)-6-chloronaphthalene, the potential for rearrangement reactions, particularly sigmatropic shifts, should also be considered, although they are less likely to be the primary reaction pathway under typical conditions.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.orglibretexts.org For a molecule like 2-(bromomethyl)-6-chloronaphthalene, a Current time information in Powiat rzeszowski, PL.youtube.com-sigmatropic shift of a hydrogen atom from the bromomethyl group to the naphthalene ring is theoretically plausible under thermal conditions. libretexts.org However, the high energy barrier for disrupting the aromaticity of the naphthalene ring makes such a reaction unlikely to occur without significant energy input or specific catalytic conditions.

Other types of rearrangements, such as those involving carbocation intermediates (e.g., Wagner-Meerwein rearrangements), could potentially occur if a carbocation is formed at the benzylic position. This could be achieved through the heterolytic cleavage of the C-Br bond, facilitated by a Lewis acid or a polar solvent. The resulting 6-chloro-2-naphthylmethyl cation could then, in principle, undergo rearrangement, although the stability of the benzylic cation would likely disfavor skeletal rearrangements of the naphthalene core itself.

Synthetic Utility As a Building Block in Advanced Organic Molecules

Construction of Substituted Naphthalene (B1677914) Scaffolds

The presence of a bromomethyl group on the naphthalene core of 2-(bromomethyl)-6-chloronaphthalene makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the 2-position of the naphthalene ring, thereby enabling the construction of diverse substituted naphthalene scaffolds. These scaffolds are significant in medicinal chemistry and materials science.

The general mechanism involves the displacement of the bromide ion, a good leaving group, by a nucleophile. This can be achieved under relatively mild conditions, making it a favorable method for the elaboration of the naphthalene core.

Table 1: Examples of Nucleophilic Substitution Reactions with 2-(bromomethyl)-6-chloronaphthalene

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH | Naphthylmethanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ | Naphthylmethyl ether |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Naphthylacetonitrile |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Azidomethylnaphthalene |

| Thiolate | Sodium Thiophenolate (NaSPh) | -CH₂SPh | Naphthylmethyl sulfide |

| Amine | Ammonia (NH₃) | -CH₂NH₂ | Naphthylmethylamine |

This table illustrates potential reactions based on the known reactivity of benzylic bromides. Specific experimental data for 2-(bromomethyl)-6-chloronaphthalene may vary.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. rsc.org They are of significant interest due to their unique electronic and photophysical properties. 2-(bromomethyl)-6-chloronaphthalene can serve as a key precursor in the synthesis of larger, more complex PAHs and related heterocyclic systems.

One potential approach involves the conversion of the bromomethyl group into a phosphonium (B103445) salt, which can then be used in a Wittig reaction with an appropriate aldehyde or ketone to form a carbon-carbon double bond, extending the conjugated system. Subsequent intramolecular cyclization reactions can then be employed to form new aromatic rings.

Furthermore, the chloro and bromomethyl functionalities can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to connect the naphthalene unit to other aromatic systems, thereby building up the PAH framework.

Precursor for Advanced Monomers and Functionalized Polymers

The reactivity of the bromomethyl group makes 2-(bromomethyl)-6-chloronaphthalene a suitable candidate for the synthesis of advanced monomers and functionalized polymers. For instance, it can undergo polymerization through various mechanisms. On-surface polymerization of similar compounds like bis-bromomethyl naphthalene has been demonstrated to yield conjugated polymers.

One potential route is through the formation of a vinylnaphthalene derivative from 2-(bromomethyl)-6-chloronaphthalene, which can then undergo free-radical or controlled radical polymerization to produce polyvinylnaphthalene-based polymers. The presence of the chloro substituent can influence the polymer's properties, such as its solubility, thermal stability, and electronic characteristics.

Alternatively, the compound can be used in polycondensation reactions. For example, reaction with a diamine or a diol could lead to the formation of polyamides or polyesters, respectively, with naphthalene units incorporated into the polymer backbone.

Role in the Generation of Complex Molecular Architectures

The dual functionality of 2-(bromomethyl)-6-chloronaphthalene, with its reactive bromomethyl group and the potential for further functionalization of the chloro-substituted ring, makes it a valuable building block for the generation of complex molecular architectures. This includes the synthesis of dendrimers, macrocycles, and other intricate three-dimensional structures.

The bromomethyl group can serve as an initial attachment point for the core of a dendrimer, with subsequent generations being built out through iterative reaction sequences. The chloro group can be retained for later-stage modification or can be used as a handle for coupling reactions to introduce other molecular fragments.

Utilization in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a powerful tool in organic synthesis. rsc.orgrsc.org 2-(bromomethyl)-6-chloronaphthalene can be a key substrate in such transformations to create more extended polycyclic systems. nih.gov

For example, the bromomethyl group can be converted to a variety of functional groups that can participate in intramolecular cyclization reactions. One strategy could involve the reaction with a nucleophile containing a latent reactive site. After the initial substitution, a subsequent reaction, often promoted by a catalyst or specific reaction conditions, would lead to the formation of a new ring fused to the naphthalene core. Palladium-catalyzed annulation methods are particularly effective for the synthesis of PAHs from smaller aromatic fragments. rsc.org

Spectroscopic and Advanced Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 2-(bromomethyl)-6-chloronaphthalene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon skeletons.

¹H NMR: In the proton NMR spectrum of a related compound, 2-bromo-6-methoxynaphthalene, specific chemical shifts are observed that help in assigning the protons of 2-(bromomethyl)-6-chloronaphthalene. chemicalbook.com For 2-(bromomethyl)-6-chloronaphthalene, the methylene (B1212753) protons (-CH₂Br) are expected to produce a singlet peak. The aromatic protons on the naphthalene (B1677914) ring will exhibit a complex pattern of signals due to their distinct chemical environments influenced by the electron-withdrawing chloro and bromomethyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides further structural detail by identifying each unique carbon atom in the molecule. Data for the parent compound, 2-(bromomethyl)naphthalene (B188764), shows characteristic chemical shifts that can be extrapolated to its chlorinated analogue. nih.govchemicalbook.com In 2-(bromomethyl)-6-chloronaphthalene, the carbon of the bromomethyl group is anticipated to resonate at a specific field, while the ten carbons of the naphthalene ring will appear in the aromatic region, with their exact shifts modulated by the positions of the substituents.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the complex ¹H and ¹³C spectra. COSY experiments establish the connectivity between adjacent protons, helping to trace the proton network across the naphthalene ring. HSQC correlates each proton with its directly bonded carbon atom, providing a definitive link between the two spectra.

Below is a table summarizing the expected NMR data for 2-(bromomethyl)-6-chloronaphthalene based on known data for similar structures.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.7 | Singlet | -CH₂Br |

| ¹H | 7.5 - 8.0 | Multiplet | Aromatic Protons |

| ¹³C | ~33 | - | -CH₂Br |

| ¹³C | 125 - 135 | - | Aromatic Carbons |

Mass Spectrometry for Molecular Structure Elucidation (HRMS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of 2-(bromomethyl)-6-chloronaphthalene.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exceptionally precise mass measurements, which are crucial for confirming the elemental composition of a molecule. nih.gov The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) in 2-(bromomethyl)-6-chloronaphthalene results in a characteristic isotopic pattern in the mass spectrum, serving as a clear indicator of its halogenated nature.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. brjac.com.br This technique is particularly useful for analyzing complex mixtures and assessing the purity of 2-(bromomethyl)-6-chloronaphthalene. nih.gov The gas chromatogram will show a peak at a specific retention time for the compound, and the corresponding mass spectrum will display the molecular ion peak and a series of fragment ions, providing a fragmentation fingerprint that is unique to the molecule's structure.

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental formula |

| GC-MS | Separation from mixtures, purity assessment, and fragmentation pattern |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are employed to identify the functional groups within the 2-(bromomethyl)-6-chloronaphthalene molecule.

FTIR Spectroscopy: The FTIR spectrum of the related 2-(bromomethyl)naphthalene reveals characteristic absorption bands corresponding to specific molecular vibrations. nih.gov For 2-(bromomethyl)-6-chloronaphthalene, the spectrum would be expected to show C-H stretching vibrations from the aromatic ring and the methylene group, C=C stretching vibrations from the naphthalene core, and distinct bands corresponding to the C-Br and C-Cl stretches at lower frequencies.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and is particularly effective for observing non-polar bonds. researchgate.net The Raman spectrum of 2-(bromomethyl)-6-chloronaphthalene would provide further details on the vibrations of the naphthalene skeleton.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | 600 - 500 |

| C-Cl Stretch | 800 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice of 2-(bromomethyl)-6-chloronaphthalene. grafiati.com Such an analysis would confirm the planarity of the naphthalene ring system and the exact positioning of the chloro and bromomethyl substituents.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Advanced chromatographic techniques are indispensable for purifying and assessing the purity of 2-(bromomethyl)-6-chloronaphthalene.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating the target compound from any impurities. sigmaaldrich.comresearchgate.net By using an appropriate column and mobile phase, a high degree of purity can be achieved and verified. A single, sharp peak in the HPLC chromatogram is a strong indication of a pure sample.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks.

Computational and Theoretical Studies on 2 Bromomethyl 6 Chloronaphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity

The electronic structure of substituted naphthalenes is influenced by the nature and position of the substituents. nih.gov In 2-(bromomethyl)-6-chloronaphthalene, the chlorine atom at the 6-position and the bromomethyl group at the 2-position significantly modulate the electron distribution across the naphthalene (B1677914) ring system. The chlorine atom, being electronegative, acts as an electron-withdrawing group through its inductive effect, while also possessing a weaker electron-donating resonance effect due to its lone pairs. libretexts.org The bromomethyl group is primarily an electron-withdrawing group due to the electronegativity of the bromine atom.

The reactivity of the molecule can be predicted by analyzing various reactivity descriptors derived from quantum chemical calculations. These include the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, and molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, a study on 2,6-bis(bromomethyl)naphthalene (B51659) highlighted the remarkable effect of the substitution pattern and the electron-withdrawing nature of the halogens on its chemical activity. nih.gov

Illustrative Reactivity Descriptors for Substituted Naphthalenes

| Descriptor | Theoretical Significance | Expected Influence on 2-(bromomethyl)-6-chloronaphthalene |

| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates greater reactivity towards electrophiles. | The electron-withdrawing substituents would likely lower the HOMO energy compared to unsubstituted naphthalene. |

| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates greater reactivity towards nucleophiles. | The electron-withdrawing nature of the substituents is expected to lower the LUMO energy, making it more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of kinetic stability. A smaller gap suggests higher polarizability and reactivity. | The combined effect of the substituents would likely result in a moderate HOMO-LUMO gap. |

| Mulliken Charges | Provides an estimation of the partial atomic charges, indicating electrophilic and nucleophilic sites. | The carbon of the bromomethyl group is expected to have a significant positive charge, making it a primary site for nucleophilic attack. |

This table is illustrative and based on general principles of computational chemistry. Actual values would require specific calculations for 2-(bromomethyl)-6-chloronaphthalene.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like 2-(bromomethyl)-6-chloronaphthalene, MD simulations can provide valuable insights into its conformational flexibility, particularly the rotation around the single bond connecting the bromomethyl group to the naphthalene ring.

These simulations can reveal the preferred orientations of the bromomethyl group relative to the aromatic system and the energy barriers associated with these conformational changes. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and its interactions with other molecules or biological targets. The simulation would typically involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion. The results can be analyzed to identify the most stable, low-energy conformations.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways and the characterization of transition states. For 2-(bromomethyl)-6-chloronaphthalene, a key reaction would be nucleophilic substitution at the benzylic carbon of the bromomethyl group.

Theoretical calculations can be used to model the reaction coordinate for the substitution reaction, identifying the transition state structure and its associated activation energy. This information is vital for understanding the reaction mechanism and predicting reaction rates. For example, a study on the reaction of 2-bromomethyl-1,3-thiaselenole demonstrated how quantum chemical calculations could elucidate a complex, multi-step reaction pathway involving different reactive centers. semanticscholar.org Similarly, for 2-(bromomethyl)-6-chloronaphthalene, computational methods could predict whether the substitution proceeds through an SN1 or SN2 mechanism by evaluating the stability of the potential carbocation intermediate versus the energy of the concerted transition state. Modern computational tools can even automate the prediction of retrosynthetic reaction pathways. nih.govnih.govresearchgate.netchemrxiv.orgchemrxiv.org

Analysis of Substituent Effects on Reactivity and Selectivity

The presence of the chloro and bromomethyl substituents on the naphthalene core has a profound impact on the molecule's reactivity and the selectivity of its reactions. The principles of substituent effects in aromatic systems are well-established and can be applied to understand the behavior of 2-(bromomethyl)-6-chloronaphthalene. libretexts.orglumenlearning.comopenstax.orglibretexts.org

The bromomethyl group is also deactivating towards electrophilic aromatic substitution. Its primary role, however, is to provide a reactive site for nucleophilic attack. The reactivity of this group is influenced by the electronic nature of the naphthalene ring. The electron-withdrawing character of the chloro substituent at the 6-position can further influence the reactivity of the bromomethyl group at the 2-position through the conjugated π-system of the naphthalene rings. researchgate.netresearchgate.net Studies on substituted naphthoic acids have shown that substituents significantly influence the reactivity and can be analyzed using computational methods. researchgate.net

Expected Substituent Effects on the Reactivity of 2-(bromomethyl)-6-chloronaphthalene

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -Cl | 6 | Electron-withdrawing | Electron-donating | Deactivating, ortho-para directing |

| -CH₂Br | 2 | Electron-withdrawing | Weak | Deactivating |

This table is based on established principles of physical organic chemistry.

Development of Predictive Models for Chemical Transformations

The data generated from computational studies can be used to develop predictive models for the chemical transformations of 2-(bromomethyl)-6-chloronaphthalene. These models can range from simple quantitative structure-activity relationship (QSAR) models to more complex machine learning algorithms.

QSAR models could correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reaction rates or biological activities. researchgate.net More advanced approaches involve the automated development of kinetic models based on quantum chemical calculations, which can predict the outcome of reactions under various conditions. researchgate.net For instance, predictive models for retrosynthesis can suggest potential starting materials for the synthesis of complex molecules, and such models are becoming increasingly accurate. nih.govnih.govresearchgate.netchemrxiv.orgchemrxiv.org While specific models for 2-(bromomethyl)-6-chloronaphthalene may not be publicly available, the methodologies exist to create them, which would be invaluable for designing synthetic routes and predicting the behavior of this compound in various chemical environments.

Potential Applications in Materials Science and Emerging Technologies

Role in the Synthesis of Functional Organic Materials

2-(bromomethyl)-6-chloronaphthalene serves as a foundational building block for a variety of functional organic materials. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution and coupling reactions, enabling the introduction of diverse functional moieties. This versatility allows for the construction of complex molecular architectures with specific properties.

Research has demonstrated the utility of related halomethylated naphthalenes in creating molecules with significant biological activity. For instance, studies on bis-halomethylated naphthalenes have shown that the substitution pattern and the nature of the halogen atoms significantly influence their chemical and biological behavior. nih.gov Specifically, 2,6-bis(bromomethyl)naphthalene (B51659) has been identified as a highly active DNA crosslinking agent. nih.gov This highlights the potential of designing naphthalene-based compounds with specific functionalities by leveraging the reactivity of the bromomethyl group.

The synthesis of various naphthalene (B1677914) derivatives often involves bromination as a key step to introduce reactive handles onto the aromatic core. researchgate.netresearchgate.net These brominated intermediates are then transformed into more complex structures. The strategic placement of a chloro group alongside a bromomethyl group in 2-(bromomethyl)-6-chloronaphthalene offers dual reactivity, allowing for sequential and selective chemical modifications.

Integration into Polymer Architectures for Specific Properties

The reactive nature of 2-(bromomethyl)-6-chloronaphthalene makes it a candidate for incorporation into polymer chains, either as a monomer or as a functionalizing agent. The bromomethyl group can participate in polymerization reactions or be used to graft the naphthalene unit onto existing polymer backbones. This integration can impart desirable properties to the resulting polymers, such as enhanced thermal stability, specific optical characteristics, or modified electronic behavior, stemming from the rigid and aromatic naphthalene core.

The development of organic semiconductors has heavily relied on the synthesis of new π-conjugated systems, including those based on naphthalene and its derivatives. sigmaaldrich.com The ability to create well-defined polymer architectures is crucial for optimizing the performance of organic electronic devices. While direct polymerization studies involving 2-(bromomethyl)-6-chloronaphthalene are not extensively documented in the provided results, the principles of polymer science suggest its potential utility. For example, related structures like 2,7-bis(bromomethyl)naphthalene (B1600061) are used as starting materials for derivatives intended for investigations into radical anions, a concept relevant to polymer chemistry. researchgate.net The synthesis of regioregular poly(3-alkylthiophene)s, a class of conducting polymers, often involves monomers with reactive halogen groups, underscoring the importance of such functional groups in polymer synthesis. sigmaaldrich.com

Exploration as a Precursor for Organic Electronic Components

The field of organic electronics leverages π-conjugated molecules and polymers to create components for applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sigmaaldrich.comfrontiersin.org Naphthalene derivatives are among the many aromatic structures explored for these purposes due to their inherent electronic properties.

2-(bromomethyl)-6-chloronaphthalene can be considered a precursor for larger, more complex organic semiconductors. The naphthalene core provides a basic π-conjugated system, and the reactive bromomethyl and chloro groups allow for the extension of this conjugation through various chemical reactions. This synthetic flexibility is key to tuning the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance. sigmaaldrich.com The synthesis of functionalized pentacene (B32325) derivatives, a benchmark organic semiconductor, often starts from precursors that are elaborated through coupling reactions, a strategy that could be applied to 2-(bromomethyl)-6-chloronaphthalene. sigmaaldrich.com The development of new electronically active materials is a driving force in this field, and versatile building blocks are essential for this progress. sigmaaldrich.com

Intermediacy in the Development of Advanced Catalytic Systems

The structure of 2-(bromomethyl)-6-chloronaphthalene suggests its potential as an intermediate in the synthesis of ligands for advanced catalytic systems. The naphthalene backbone can provide a rigid scaffold for positioning coordinating atoms, while the reactive groups allow for the attachment of phosphines, amines, or other moieties that can bind to metal centers.

For example, the synthesis of ligands for transition-metal catalysts often involves building complex organic molecules from smaller, functionalized aromatic or aliphatic precursors. The development of catalysts for regioselective bromination of naphthalene itself utilizes solid catalysts, indicating the importance of catalysis in producing such intermediates. researchgate.net While direct application of 2-(bromomethyl)-6-chloronaphthalene in catalysis is not detailed, its structure is analogous to precursors used in creating ligands for various chemical transformations. The precise control over the three-dimensional structure of a catalyst's ligand sphere is crucial for achieving high selectivity and activity, and building blocks like this naphthalene derivative could play a role in the modular synthesis of such ligands.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. The planar, aromatic nature of the naphthalene core in 2-(bromomethyl)-6-chloronaphthalene makes it a prime candidate for participating in π-π stacking interactions, a key driving force in the self-assembly of many organic materials.

By chemically modifying the bromomethyl and chloro groups, it is possible to introduce other functionalities that can direct the self-assembly process. For instance, attaching groups capable of hydrogen bonding could lead to the formation of well-ordered, two- or three-dimensional supramolecular structures. Research into metal-organic frameworks (MOFs) has shown that naphthalene-based ligands, such as naphthalene-2,6-dicarboxylate, can form a variety of complex, porous structures with metal ions. frontiersin.org The synthesis of these materials often relies on the self-assembly of the organic linkers and metal nodes. Although 2-(bromomethyl)-6-chloronaphthalene is not a dicarboxylate, it serves as an example of how the naphthalene core can be functionalized to create building blocks for self-organizing systems. The ability to tune intermolecular interactions by modifying the substituents on the naphthalene ring is a powerful strategy for designing new materials with controlled nanostructures.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in this area will likely focus on developing "green" approaches to synthesize 2-(bromomethyl)-6-chloronaphthalene and related compounds. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, the use of Mg amide-mediated halogenation reactions has shown success in the synthesis of perfluorohalogenated naphthalenes, achieving good to excellent yields. rsc.org Adapting such methods to the specific synthesis of 2-(bromomethyl)-6-chloronaphthalene could offer a more sustainable alternative to traditional routes.

Key research objectives in this area include:

Catalyst Development: Designing novel catalysts that can selectively functionalize the naphthalene (B1677914) core with bromo-methyl and chloro groups in a one-pot or tandem reaction sequence.

Alternative Reagents: Investigating the use of less hazardous and more atom-economical brominating and chlorinating agents.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and control over reaction parameters.

Investigation of Unprecedented Chemical Transformations

The unique electronic and steric properties imparted by the bromo-methyl and chloro substituents on the naphthalene scaffold open the door to discovering novel chemical transformations. The reactivity of the bromomethyl group, a versatile handle for nucleophilic substitution and radical reactions, combined with the influence of the chloro group on the aromatic ring's reactivity, provides a rich playground for chemical exploration.

Future studies could explore:

Cross-Coupling Reactions: Developing new palladium, nickel, or copper-catalyzed cross-coupling reactions to introduce a wide array of functional groups at the 2- and 6-positions.

C-H Activation: Investigating the selective activation and functionalization of the C-H bonds on the naphthalene ring, guided by the existing substituents.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable previously inaccessible transformations of 2-(bromomethyl)-6-chloronaphthalene under mild conditions.

Expansion of Synthetic Scope to Highly Complex Targets

The structural motif of 2-(bromomethyl)-6-chloronaphthalene makes it an attractive building block for the synthesis of more complex and biologically active molecules, as well as advanced materials. Its rigid naphthalene core and orthogonal functional groups allow for stepwise and controlled elaboration into intricate architectures.

Potential applications in complex molecule synthesis include:

Natural Product Synthesis: Employing 2-(bromomethyl)-6-chloronaphthalene as a key fragment in the total synthesis of complex natural products containing a substituted naphthalene core.

Medicinal Chemistry: Using it as a scaffold to generate libraries of novel compounds for drug discovery programs, targeting a range of diseases.

Supramolecular Chemistry: Incorporating this unit into larger supramolecular assemblies, such as molecular cages and polymers, with tailored properties.

Deeper Mechanistic Understanding Through Advanced Physical Organic Studies

A thorough understanding of the reaction mechanisms governing the transformations of 2-(bromomethyl)-6-chloronaphthalene is crucial for optimizing existing reactions and designing new ones. Advanced physical organic chemistry techniques can provide invaluable insights into the electronic effects of the substituents and the nature of reactive intermediates.

Future research in this area should involve:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and elucidate the electronic structure of intermediates and transition states. rsc.org

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, to directly observe and characterize reactive intermediates.

Kinetics Studies: Performing detailed kinetic analyses of key reactions to determine rate laws and activation parameters, providing a quantitative understanding of the reaction mechanism.

Exploration of New Functional Material Platforms Based on Halogenated Naphthalenes

Halogenated aromatic compounds, including naphthalene derivatives, are of significant interest in materials science due to their unique electronic and photophysical properties. The presence of chlorine and bromine atoms in 2-(bromomethyl)-6-chloronaphthalene can influence crystal packing, charge transport, and luminescence, making it a promising candidate for the development of new functional materials.

Areas for exploration include:

Organic Electronics: Investigating the potential of 2-(bromomethyl)-6-chloronaphthalene derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org

Luminescent Materials: Designing and synthesizing novel fluorescent or phosphorescent materials for applications in sensing, imaging, and lighting.

Crystal Engineering: Studying the intermolecular interactions, such as halogen bonding and π-stacking, to control the solid-state architecture and properties of materials derived from this compound. Research on perfluorohalogenated naphthalenes has already revealed unique intermolecular π-hole stacking, which is significantly enhanced compared to benzene (B151609) analogues and governed by electrostatic and dispersion energies. rsc.org

Q & A

What are the established synthetic pathways for 2-(bromomethyl)-6-chloronaphthalene, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves bromination of a naphthalene precursor. For example, analogous methods for 6-bromo-2-naphthoic acid ( ) use β-naphthaldehyde derivatives with brominating agents under controlled conditions. A plausible route for 2-(bromomethyl)-6-chloronaphthalene could involve:

Chlorination : Introduce chlorine at the 6-position using electrophilic substitution (e.g., Cl₂/FeCl₃).

Bromination : Bromomethyl groups are introduced via radical bromination or using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN .

Key Factors :

- Temperature : Higher temperatures (70–80°C) favor radical bromination but may lead to side reactions.

- Solvent : Polar aprotic solvents (e.g., CCl₄) improve reagent solubility.

- Catalysts : Cuprous chloride (CuCl) enhances regioselectivity in analogous brominations .

Which spectroscopic and chromatographic methods are optimal for characterizing 2-(bromomethyl)-6-chloronaphthalene?

Basic Research Question

Spectroscopy :

- ¹H/¹³C NMR : Identify bromomethyl (δ ~4.3–4.7 ppm for CH₂Br) and aromatic protons (δ ~7.0–8.5 ppm). Chlorine substituents cause deshielding in adjacent carbons .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 259 (C₁₁H₉BrCl⁺) with fragmentation patterns confirming substituent positions .

Chromatography : - HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times depend on mobile phase polarity (e.g., acetonitrile/water gradients) .

How can researchers optimize regioselectivity in the bromination of chlorinated naphthalene derivatives?

Advanced Research Question

Regioselectivity challenges arise due to competing electrophilic and radical pathways. Strategies include:

- Directing Groups : Electron-withdrawing groups (e.g., Cl at position 6) direct bromination to the methyl group via steric and electronic effects .

- Catalytic Systems : CuCl or FeBr₃ catalysts enhance selectivity for bromomethylation over ring bromination .

- Radical Traps : Adding inhibitors like TEMPO minimizes undesired side reactions in radical mechanisms .

Case Study : For 2-bromo-6-fluoronaphthalene ( ), optimized conditions (NBS, AIBN, 75°C) achieved >90% yield, suggesting analogous applicability .

What methodologies are recommended for analyzing the stability and degradation pathways of 2-(bromomethyl)-6-chloronaphthalene?

Advanced Research Question

Stability Studies :

- Thermal Analysis : TGA/DSC to determine decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation (λ = 300–400 nm) .

Degradation Pathways : - Hydrolysis : Bromomethyl groups may hydrolyze to hydroxymethyl under acidic/alkaline conditions.

- Dehalogenation : Catalytic reduction (e.g., Pd/C, H₂) removes halogens, forming naphthalene derivatives .

Storage Recommendations : Store at 0–6°C in amber vials to prevent photolytic and thermal degradation .

How should researchers design biological activity assays for halogenated naphthalene derivatives?

Advanced Research Question

In Vitro Models :

- Cell Lines : Use cancer lines (HeLa, MCF-7) for cytotoxicity screening (MTT assays). Chlorine and bromine substituents enhance lipophilicity, improving membrane permeability .

- Enzyme Inhibition : Test interactions with cytochrome P450 enzymes via fluorometric assays .

Methodological Considerations : - Dose-Response Curves : Concentrations from 1–100 µM to determine IC₅₀ values.

- Controls : Include unsubstituted naphthalene to isolate substituent effects .

Data Interpretation : Cross-reference with computational models (e.g., molecular docking) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.